molecular formula C22H27N5O3 B2371108 N1-(3-acetamidophenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide CAS No. 1049570-38-8

N1-(3-acetamidophenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2371108
M. Wt: 409.49
InChI Key: ISHNOLUQFSRKKR-UHFFFAOYSA-N
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Description

“N1-(3-acetamidophenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide” is a benzamide derivative . Benzamides are a class of compounds containing a benzene ring bonded to an amide functional group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide and piperazine groups could influence its solubility, melting point, and other properties .

Scientific Research Applications

Anticonvulsant Activity

The design, synthesis, and anticonvulsant activity of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides, which includes structures related to N1-(3-acetamidophenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide, have been explored. These compounds join fragments of well-known antiepileptic drugs, displaying broad spectra of activity across preclinical seizure models. Compounds showed high protection without impairing motor coordination, indicating a superior safety profile compared to clinically relevant antiepileptic drugs (Kamiński et al., 2015).

Catalytic Applications

Copper-catalyzed coupling reactions of (hetero)aryl chlorides and amides have been facilitated by oxalamide derivatives. The study establishes Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst system for Goldberg amidation, showing liberalization toward a variety of functionalized (hetero)aryl chlorides and a wide range of aromatic and aliphatic primary amides (De, Yin, & Ma, 2017).

Antifungal Activity

2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as fungicidal agents against Candida species and characterized by antifungal activity against Aspergillus species. Modifications, such as the introduction of a gem-dimethyl on the morpholin-2-one core, led to an improvement in plasmatic stability while maintaining in vitro antifungal activity, demonstrating promising broad antifungal in vitro activity against various fungi species, including molds and dermatophytes (Bardiot et al., 2015).

Synthesis and Characterization

Studies have synthesized and characterized various derivatives related to N1-(3-acetamidophenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide, exploring their potential as anticancer, anti-inflammatory, and analgesic agents. One such study developed new chemical entities with the potential for these applications, showing that certain derivatives exhibit significant activity, indicating the potential for therapeutic development (Rani et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. Without specific data, it’s difficult to provide a detailed safety analysis .

properties

IUPAC Name

N'-(3-acetamidophenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3/c1-17(28)24-18-6-5-7-19(16-18)25-22(30)21(29)23-10-11-26-12-14-27(15-13-26)20-8-3-2-4-9-20/h2-9,16H,10-15H2,1H3,(H,23,29)(H,24,28)(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHNOLUQFSRKKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-acetamidophenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

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